molecular formula C12H18N2O3 B048303 2-[4-(Boc-amino)-3-pyridyl]ethanol CAS No. 219834-80-7

2-[4-(Boc-amino)-3-pyridyl]ethanol

Cat. No. B048303
M. Wt: 238.28 g/mol
InChI Key: JPGIWDGEHZZRAD-UHFFFAOYSA-N
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Description

"2-[4-(Boc-amino)-3-pyridyl]ethanol" is a compound involved in various chemical syntheses and reactions. It serves as a precursor or intermediate in synthesizing more complex molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of compounds related to "2-[4-(Boc-amino)-3-pyridyl]ethanol" often involves condensation reactions, as well as complexation with metals. For example, the reaction between 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde yields a mixture containing related compounds, which upon treatment with copper(II) chloride or cadmium(II) chloride gives specific complexes characterized by various spectroscopic methods (Mardani et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as the synthesis products from pyridine and aldehyde reactions, shows that these molecules can form stable intermediates with interesting hydrogen bonding patterns, contributing to their potential for further chemical transformations (Percino et al., 2015).

Chemical Reactions and Properties

Compounds akin to "2-[4-(Boc-amino)-3-pyridyl]ethanol" participate in various chemical reactions, including asymmetric synthesis and enzymatic resolutions. These reactions underline the compounds' versatility in synthetic chemistry applications, such as the scalable asymmetric synthesis of related chiral compounds (Duquette et al., 2003).

Physical Properties Analysis

The physical properties, including solvate formation and crystalline structure, of related compounds provide insights into their stability and reactivity. These properties are crucial for understanding how these compounds can be manipulated and used in various chemical syntheses (Shishkina et al., 2009).

Chemical Properties Analysis

The chemical properties of "2-[4-(Boc-amino)-3-pyridyl]ethanol" and its related compounds, such as reactivity under different conditions and the ability to form complexes with metals, are essential for their application in medicinal chemistry and material science. For instance, the formation of complexes with copper(II) and cadmium(II) illustrates the ligand properties of related compounds (Mardani et al., 2019).

Scientific Research Applications

Complex Formation and Molecular Interactions

The scientific research applications of 2-[4-(Boc-amino)-3-pyridyl]ethanol primarily focus on its role in complex formation and molecular interactions. This compound, through its structural components, has been involved in studies related to the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines. These amines, equipped with a 2-methylpyridyl-arm and varying amino-arms, have been used to generate a series of mononuclear and dinuclear complexes in the presence of Cu(II) metal ions. The research highlights the importance of arm length and inter- and intramolecular interactions in the formation of these complexes, which can have implications in catalysis and materials science (Keypour et al., 2015).

Chemical Synthesis and Characterization

Another application area is in the field of chemical synthesis and characterization, where derivatives similar to 2-[4-(Boc-amino)-3-pyridyl]ethanol have been synthesized and analyzed for their molecular structures. For instance, 2-pyridyl ketones, which are structurally related and serve as precursors for chiral 2-pyridine alcohols, have been synthesized in a practical method under continuous flow, demonstrating the compound's utility in the rapid construction of chemical libraries. This synthesis approach is particularly valuable for producing bioactive molecules, natural products, and ligands for asymmetric catalysis (Sun et al., 2020).

Coordination Chemistry

In coordination chemistry, compounds structurally related to 2-[4-(Boc-amino)-3-pyridyl]ethanol have been used to study the interactions and coordination behaviors with metal ions. For example, research involving the synthesis and characterization of unsymmetrical Schiff bases derived from 2,3-diaminopyridine has provided insights into the crystal and molecular structures of these complexes, which can have implications in understanding the coordination chemistry of pyridyl-based ligands (Opozda et al., 2003).

Catalysis and Organic Transformations

Furthermore, 2-[4-(Boc-amino)-3-pyridyl]ethanol related compounds have been explored in catalysis and organic transformations. Research involving sp(3)C-H bond alkylation of ketones with alkenes via ruthenium(II) catalyzed dehydrogenation of alcohols showcases the application of pyridyl ethanol derivatives in facilitating organic transformations, thus contributing to advancements in synthetic chemistry and catalysis (Li, Darcel, & Dixneuf, 2014).

Safety And Hazards

The safety information for “2-[4-(Boc-amino)-3-pyridyl]ethanol” can be found in its Material Safety Data Sheet (MSDS) . It is intended for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyethyl)pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGIWDGEHZZRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Boc-amino)-3-pyridyl]ethanol

Synthesis routes and methods

Procedure details

Solution A was prepared by combining pyridin-4-yl-carbamic acid tert-butyl ester (388 mg, 2 mmol) in THF (5 mL) and cooling to −78° C. t-BuLi (2.8 mL, 1.7M solution in pentane) was added dropwise. Once the addition was complete, the solution was stirred at −78° C. for 15 minutes, then warmed to −15° C. and stirred for 90 minutes. In a separate flask, solution B was prepared by combining bromoethanol (0.21 mL, 3 mmol) in THF (5 mL) and cooling to −78° C. n-BuLi (1.44 mL, 2.5M solution in hexanes) was added dropwise. Once the addition was complete, the solution was stirred at −78° C. for 10 minutes. Solution A was recooled to −78° C., and solution B was added to solution A via cannula. Stirred with warming to room temperature for 2 hours. The reaction was recooled, and quenched with water. Partitioned between CH2Cl2 and water. The organic layer was washed with brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 100% ethyl acetate to provide 91 mg (19%) of [3-(2-hydroxy-ethyl)-pyridin-4-yl]-carbamic acid tert-butyl ester.
Name
Quantity
5 mL
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solvent
Reaction Step One
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388 mg
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reactant
Reaction Step Two
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2.8 mL
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reactant
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0.21 mL
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reactant
Reaction Step Four
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1.44 mL
Type
reactant
Reaction Step Five
[Compound]
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Solution A
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0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
solution B
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
solution A
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0 (± 1) mol
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reactant
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Eight

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